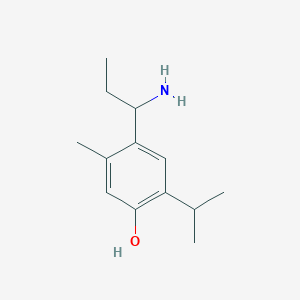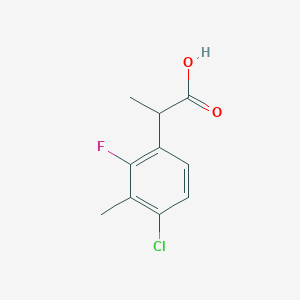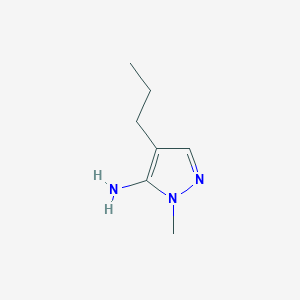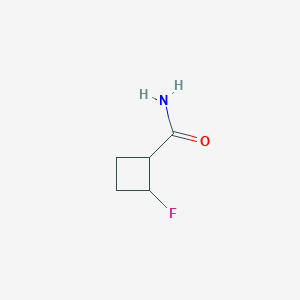
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is an organic compound with the molecular formula C12H19NO. This compound features a phenol group substituted with an aminopropyl group and a propan-2-yl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate aminopropylating agent. One common method includes the reaction of 4-methyl-2-(propan-2-yl)phenol with 1-bromopropane in the presence of a base such as potassium carbonate, followed by the reduction of the resulting bromo derivative with a suitable reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminopropyl)-2-(propan-2-yl)phenol
- 4-(1-Aminopropyl)-3-methylphenol
- 4-(1-Aminopropyl)-5-methylphenol
Uniqueness
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and propan-2-yl groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3 |
Clave InChI |
JEHOXKCJJJSXCA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1C)O)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)


